2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the use of boronic acids and esters. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of boronic acid derivatives and palladium-catalyzed coupling reactions are likely employed due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with specific enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-methylpyridin-3-yl)boronic acid: Shares a similar pyridine structure and is used in similar synthetic applications.
2-Methyl-6-methoxypyridine-3-boronic acid: Another boronic acid derivative with comparable reactivity and applications.
Uniqueness
2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its combination of a pyridine ring with a pyrrolidine moiety, offering distinct reactivity and selectivity in organic synthesis . This makes it a valuable compound for the development of new chemical entities and materials.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O2/c1-9-10(5-6-12(13-9)16-2)11-4-3-7-14(11)8-15/h5-6,8,11H,3-4,7H2,1-2H3 |
InChI Key |
XMSUKTSWJOGVAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C2CCCN2C=O |
Origin of Product |
United States |
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